molecular formula C15H11ClN4O3S B4146505 5-[(2-chloro-6-nitrobenzyl)thio]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

5-[(2-chloro-6-nitrobenzyl)thio]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B4146505
M. Wt: 362.8 g/mol
InChI Key: QPMXBWRUUNNYCI-UHFFFAOYSA-N
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Description

The compound “5-[(2-chloro-6-nitrobenzyl)thio]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is a complex organic molecule that contains several functional groups and rings. It includes a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is attached to a phenyl group (a six-membered carbon ring), a nitro group (NO2), and a chlorobenzyl group (a benzene ring with a chlorine atom and a CH2 group). The sulfur atom (S) links the triazole ring and the chlorobenzyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used. For instance, the triazole ring could be formed using a variety of methods, including cyclization reactions . The nitro group could be introduced through a nitration reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole ring, being a heterocycle, would have unique properties due to the presence of nitrogen atoms .


Chemical Reactions Analysis

The compound could undergo a variety of reactions depending on the conditions. For example, the nitro group could be reduced to an amino group, or the chlorobenzyl group could undergo nucleophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the nitro group could make it more reactive, while the phenyl group could contribute to its hydrophobicity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many triazole derivatives have biological activity and are used in medicine .

Properties

IUPAC Name

3-[(2-chloro-6-nitrophenyl)methylsulfanyl]-4-phenyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O3S/c16-12-7-4-8-13(20(22)23)11(12)9-24-15-18-17-14(21)19(15)10-5-2-1-3-6-10/h1-8H,9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMXBWRUUNNYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)NN=C2SCC3=C(C=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2-chloro-6-nitrobenzyl)thio]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 2
Reactant of Route 2
5-[(2-chloro-6-nitrobenzyl)thio]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 3
5-[(2-chloro-6-nitrobenzyl)thio]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 4
Reactant of Route 4
5-[(2-chloro-6-nitrobenzyl)thio]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 5
5-[(2-chloro-6-nitrobenzyl)thio]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 6
5-[(2-chloro-6-nitrobenzyl)thio]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

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